

Spectroscopic Analysis of 4-(benzyloxy)-2-bromo-1-nitrobenzene: A Comparative Guide

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Compound of Interest

Compound Name: 4-(BenzylOxy)-2-bromo-1-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the spectroscopic data for **4-(benzyloxy)-2-bromo-1-nitrobenzene** and structurally related compounds. Due to the limited availability of public experimental spectroscopic data for **4-(benzyloxy)-2-bromo-1-nitrobenzene**, this document presents a compilation of data for key structural analogs to aid researchers in the characterization of this and similar molecules. The provided data for alternative compounds serves as a valuable reference for predicting the spectral characteristics of the target compound.

Introduction to Spectroscopic Characterization

The structural elucidation of a synthesized compound like **4-(benzyloxy)-2-bromo-1-nitrobenzene** is fundamentally reliant on a suite of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy is instrumental in identifying the functional groups present, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for compounds structurally related to **4-(benzyloxy)-2-bromo-1-nitrobenzene**. These alternatives were

selected to highlight the spectroscopic influence of the benzyloxy, bromo, and nitro functional groups on an aromatic ring.

Note: Experimental data for **4-(benzyloxy)-2-bromo-1-nitrobenzene** is not readily available in the public domain. The data presented below for this compound is predicted based on the analysis of its structural analogs.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Aromatic Protons (ppm)	Benzyllic Protons (ppm)	Solvent
4-(benzyloxy)-2-bromo-1-nitrobenzene (Predicted)	~8.0 (d), ~7.3-7.5 (m), ~7.2 (d)	~5.2 (s)	CDCl_3
1-Bromo-4-nitrobenzene ^[1]	8.10 (d, 2H), 7.69 (d, 2H)	-	CDCl_3
4-Benzylxybromobenzene	Not Available	Not Available	Not Available
1-Bromo-2-nitrobenzene	Not Available	-	Not Available

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Aromatic Carbons (ppm)	Benzylid Carbon (ppm)	Solvent
4-(benzyloxy)-2-bromo-1-nitrobenzene (Predicted)	~160, ~140, ~135, ~130, ~129, ~128, ~127, ~115, ~110	~71	CDCl ₃
1-Bromo-4-nitrobenzene ^[2]	148.9, 132.8, 126.9, 124.2	-	CDCl ₃
4-Benzylxybromobenzene	Not Available	Not Available	Not Available
1-Bromo-2-nitrobenzene	Not Available	-	Not Available

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
4-(benzyloxy)-2-bromo-1-nitrobenzene	C ₁₃ H ₁₀ BrNO ₃	308.13	Predicted: 308/310 (M ⁺), 91 (C ₇ H ₇ ⁺)
1-Bromo-4-nitrobenzene	C ₆ H ₄ BrNO ₂	202.01	201/203 (M ⁺), 155/157, 126, 76
4-Benzylxybromobenzene ^{[3][4]}	C ₁₃ H ₁₁ BrO ^{[3][4]}	263.13 ^{[3][4]}	262/264 (M ⁺), 91 (C ₇ H ₇ ⁺) ^[4]
1-Bromo-2-nitrobenzene	C ₆ H ₄ BrNO ₂	202.01	201/203 (M ⁺), 155/157, 126, 76

Table 4: IR Spectroscopy Data Comparison

Compound	Key IR Absorptions (cm ⁻¹)
4-(benzyloxy)-2-bromo-1-nitrobenzene (Predicted)	~3100-3000 (Ar C-H), ~1520 & ~1340 (NO ₂), ~1250 (Ar-O-C), ~1050 (C-Br)
1-Bromo-4-nitrobenzene	~1518 (NO ₂ asym), ~1346 (NO ₂ sym), ~850 (p- subst.)
4-Benzylxybromobenzene ^[3]	~3030 (Ar C-H), ~2920 (CH ₂), ~1590, 1490 (Ar C=C), ~1240 (Ar-O-C) ^[3]
Nitrobenzene ^[5]	~1520 (NO ₂ asym), ~1345 (NO ₂ sym) ^[5]

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for aromatic compounds are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and its residual peak does not overlap with signals of interest.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- **¹H NMR Acquisition:** A typical ¹H NMR experiment involves acquiring a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the pulse angle, relaxation delay, and acquisition time.
- **¹³C NMR Acquisition:** Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Mass Spectrometry (MS)

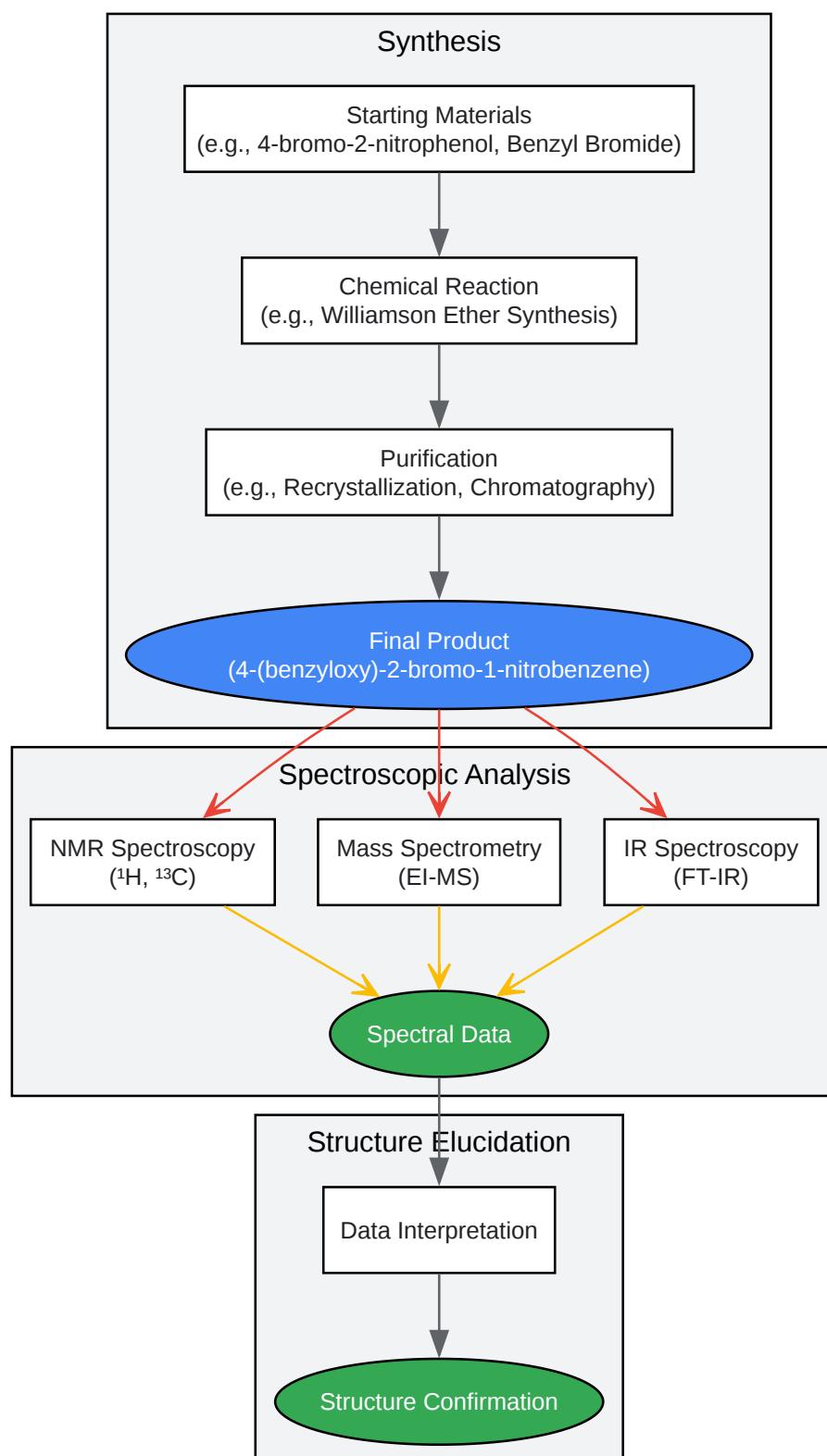
- Ionization: For relatively small organic molecules like **4-(benzyloxy)-2-bromo-1-nitrobenzene**, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments. The molecular ion peak (M^+) is crucial for determining the molecular weight. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in M^+ and $M+2$ peaks of nearly equal intensity.

Infrared (IR) Spectroscopy

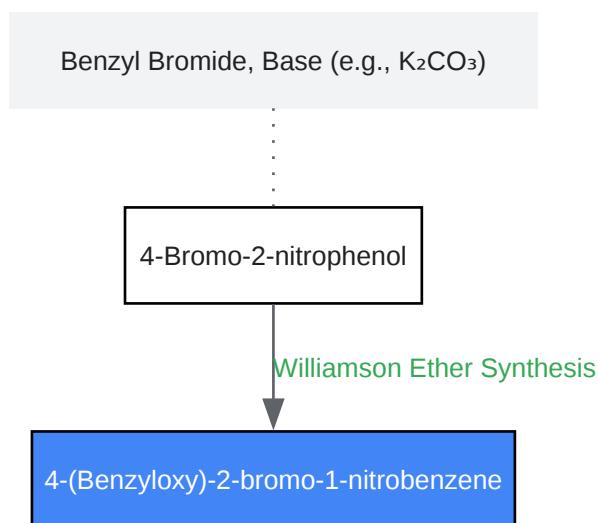
- Sample Preparation (Solid): A common method for solid samples is the Potassium Bromide (KBr) pellet technique. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The prepared sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a target compound and a simplified representation of a potential synthetic pathway.

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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.



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Caption: A plausible synthetic route to **4-(benzyloxy)-2-bromo-1-nitrobenzene**.

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